N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring, a thiophene ring, and a dimethylphenyl group
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the thiophene ring: This step involves the incorporation of the thiophene moiety into the oxazole ring system.
Attachment of the dimethylphenyl group: This is usually done through a coupling reaction, such as Suzuki or Stille coupling, using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
- N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
- N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxylamide
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.
Properties
Molecular Formula |
C16H14N2O2S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-10-5-6-12(11(2)8-10)17-16(19)13-9-14(20-18-13)15-4-3-7-21-15/h3-9H,1-2H3,(H,17,19) |
InChI Key |
ABRAXLVEZVTDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3)C |
Origin of Product |
United States |
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